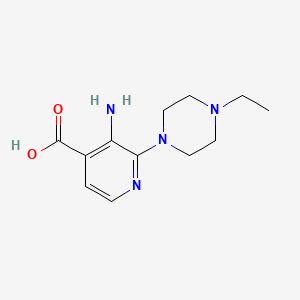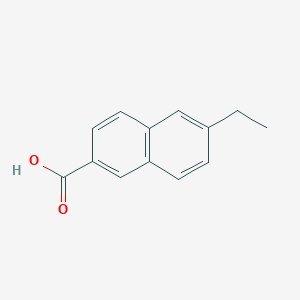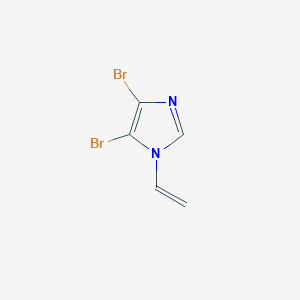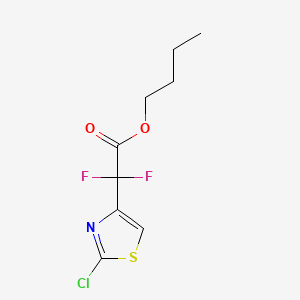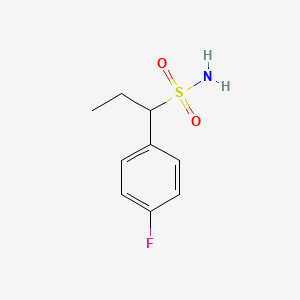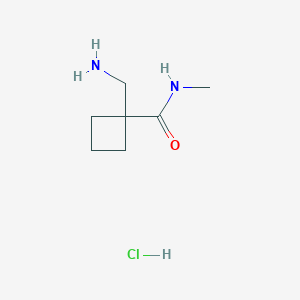
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine is an organic compound that features a pyrrole ring substituted with a butan-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the condensation of 3-methyl-1H-pyrrole with butan-1-amine under specific reaction conditions. The Paal-Knorr synthesis is a notable method for preparing pyrrole derivatives, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs catalytic processes to ensure high yields and selectivity. For example, the use of manganese complexes in the absence of organic solvents has been shown to be effective for the synthesis of pyrroles . Additionally, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines is another method used in industrial settings .
化学反応の分析
Types of Reactions
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: N-substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various N-substituted pyrroles .
科学的研究の応用
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .
類似化合物との比較
Similar Compounds
3-Methyl-1H-pyrrole: A simpler pyrrole derivative with similar chemical properties.
3-Methyl-1-butanol: Another compound with a similar carbon backbone but different functional groups.
Methyl 3-(1H-pyrrol-2-yl)propanoate: A related compound with a propanoate group instead of an amine.
Uniqueness
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a butan-1-amine group makes it a versatile compound for various applications.
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
3-methyl-3-(1H-pyrrol-3-yl)butan-1-amine |
InChI |
InChI=1S/C9H16N2/c1-9(2,4-5-10)8-3-6-11-7-8/h3,6-7,11H,4-5,10H2,1-2H3 |
InChIキー |
UCUBTCCMPVBCEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCN)C1=CNC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
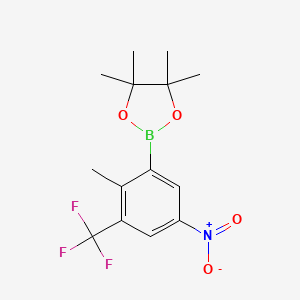
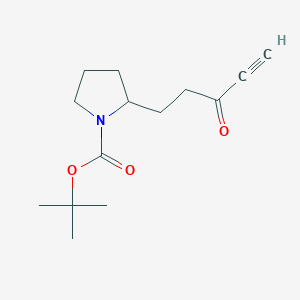
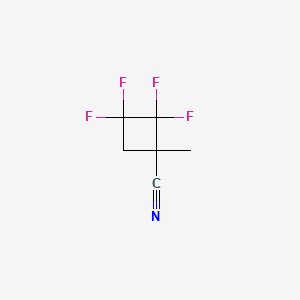
![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
